2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine
Overview
Description
2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine is a chemical compound with the molecular formula C24H24BrNO and a molecular weight of 422.35751. It’s a versatile material that finds applications in diverse scientific research areas2.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its InChI string: InChI=1/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H31. This InChI string represents the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure and formula1. However, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.Scientific Research Applications
Subheading Occurrence and Risks of Novel Brominated Flame Retardants
The compound 2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine is a brominated flame retardant (BFR). Research has highlighted the increasing use of novel brominated flame retardants (NBFRs) in consumer goods and the consequent environmental and health concerns. NBFRs, including this compound, are present in indoor air, dust, and consumer goods, leading to potential risks. Studies emphasize the need for more research on their occurrence, environmental fate, and toxicity. Large knowledge gaps exist for several NBFRs, not included in monitoring programs, indicating the necessity for improved analytical methods and further research on emission sources and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Applications in Pharmacology
Subheading Synthesis and Antibacterial Evaluation
In pharmacology, the compound and its derivatives have been explored for their antibacterial properties. A study focused on synthesizing Schiff bases of diphenylamine derivatives, including 2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine, and evaluating their in vitro antibacterial activity. The research indicated that certain derivatives showed significant antimicrobial activity, suggesting potential for further research in developing antibacterial agents (Kumar, Kumar, & Khan, 2020).
Environmental Impact and Toxicology
Subheading Environmental Concentrations and Toxicology of Bromophenols
The environmental impact and toxicology of related compounds, like tribromophenol (TBP), which are structurally similar to 2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine, have been a subject of concern. TBP is ubiquitously found in the environment due to its multiple sources, including as an intermediate in the synthesis of BFRs or as a degradation product. The knowledge about its toxicokinetics and toxicodynamics is limited, necessitating further research to understand its behavior in the environment and potential health impacts (Koch & Sures, 2018).
Safety And Hazards
Future Directions
As a versatile material, this compound could find potential applications in various scientific research areas2. However, specific future directions or applications are not detailed in the sources I have access to.
Please note that this analysis is based on the information available to me and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.
properties
IUPAC Name |
2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJYQHATSIOBSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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